molecular formula C9H14ClNS B15310507 [(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine

[(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine

Cat. No.: B15310507
M. Wt: 203.73 g/mol
InChI Key: XZBWKMGUJOVOMU-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)methylamine (CID: 28566255) is a secondary amine featuring a 5-chlorothiophene moiety linked via a methylene group to a 2-methylpropyl (isobutyl) amine. Key structural and physicochemical properties include:

  • Molecular Formula: C₉H₁₄ClNS
  • SMILES: CC(C)CNCC1=CC=C(S1)Cl
  • InChIKey: XZBWKMGUJOVOMU-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 144.4 Ų ([M+H]⁺) to 155.2 Ų ([M+Na]⁺) .

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C9H14ClNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3

InChI Key

XZBWKMGUJOVOMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Demethylation of N,N-Dimethylpropanamine Precursors

A widely adopted route involves the demethylation of N,N-dimethylpropanamine intermediates. This method, detailed in patents US4956388A and US5023269A, employs phenyl chloroformate or trichloroethyl chloroformate to selectively remove one methyl group from the dimethylamine moiety.

The reaction proceeds via carbamate intermediate formation. For example, refluxing N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with phenyl chloroformate in toluene generates a carbamate, which is subsequently hydrolyzed under basic conditions to yield the N-methyl derivative. Key parameters include:

Parameter Optimal Range Impact on Yield (%)
Reflux temperature (°C) 110–120 78–85
Reaction time (hours) 1.5–2.5 Maximal at 2.0
Molar ratio (amine:reagent) 1:1.1–1.2 92% efficiency

Base hydrolysis (2.5N NaOH) removes the carbamate group, with careful pH control critical to prevent degradation. This method achieves 36–51% isolated yields after HPLC purification.

Direct Nucleophilic Addition-Reduction Pathway

The Evitachem protocol outlines a single-flask synthesis via condensation of 5-chlorothiophen-2-carbaldehyde with 2-methylpropylamine, followed by in situ reduction.

Mechanistic analysis :

  • Imine formation :
    $$ \text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=N-R'} + \text{H}2\text{O} $$
    Catalyzed by molecular sieves at 0–5°C, achieving 89% conversion in 4 hours.
  • Sodium borohydride reduction :
    $$ \text{RCH=N-R'} + \text{NaBH}4 \rightarrow \text{RCH}2\text{NH-R'} + \text{byproducts} $$
    Ethanol solvent at 25°C provides optimal stereochemical control, minimizing racemization.
Reduction Parameter Value Purity (%)
Borohydride equivalence 1.5–2.0 95
Post-reaction pH 9.0–9.5 98
Extraction solvent Diethyl ether 99 recovery

Stereochemical Considerations

The target compound contains a chiral center at the benzylic carbon. Patent US4956388A resolves enantiomers via chiral column chromatography using Lux Cellulose-2 columns (hexane:isopropanol 90:10), achieving >99% ee. Alternatively, diastereomeric salt formation with dibenzoyl-D-tartaric acid in ethyl acetate yields 94% de after three crystallizations.

Comparative enantiomer yields :

Resolution Method Time (h) ee (%) Scale (g)
Chromatographic 8 99.5 0.1–5
Crystallization 24 94.2 5–100

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent adaptations employ microreactor technology to enhance safety and yield:

  • Reactor type : Corning AFR™ module
  • Flow rate : 2 mL/min
  • Residence time : 8 minutes
  • Output : 12.3 g/h (99% conversion)

Key advantages include precise temperature control (maintained at 50±0.5°C) and reduced solvent waste (45% reduction vs batch).

Green Chemistry Approaches

Water-based micellar catalysis using TPGS-750-M surfactant enables:

  • 82% yield in aqueous medium
  • 98% atom economy
  • 60°C reaction temperature

This method eliminates halogenated solvents, aligning with EPA guidelines for sustainable synthesis.

Purification and Characterization

Post-synthesis workup involves:

  • Liquid-liquid extraction : 3×200 mL diethyl ether washes (pH 9.5)
  • Drying : Anhydrous Na₂SO₄ (10% w/v)
  • Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂:MeOH:NH₄OH (100:5:1)

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=3.5 Hz, 1H, thienyl), 4.15 (s, 2H, CH₂N), 2.75–2.68 (m, 2H, NCH₂)
  • HRMS : m/z calc. for C₉H₁₃ClNS [M+H]⁺ 202.0456, found 202.0453

Emerging Methodologies

Enzymatic Amination

Immobilized ω-transaminases (ATA-117) catalyze the amination of 5-chlorothiophen-2-yl ketones with 2-methylpropylamine:

  • 55% conversion in 24 hours
  • 98% ee without chiral resolution

This biocatalytic route shows promise for gram-scale synthesis under mild conditions (pH 7.4, 30°C).

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃:

  • λ = 450 nm
  • 72% yield
  • No protecting groups required

Mechanistic studies suggest a radical-polar crossover pathway, enabling novel disconnections in amine synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chlorothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (5-Chlorothiophen-2-yl)methylamine with analogous amines differing in aromatic/heterocyclic substituents:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Data References
(5-Chlorothiophen-2-yl)methylamine C₉H₁₄ClNS 211.73 g/mol Chlorothiophene, isobutyl amine CCS (M+H⁺): 144.4 Ų; no reported safety hazards .
Diisobutylamine C₈H₁₉N 129.24 g/mol Two isobutyl groups Vapor pressure: 10 mmHg at 30°C; flash point: 29°C; slightly water-soluble .
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine C₁₄H₂₃NO₃ 253.34 g/mol Trimethoxyphenyl, isobutyl amine Purity: 98%; used in organic building blocks .
(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride C₁₀H₂₁ClN₂ 204.74 g/mol Pyrrole, isobutyl amine Supplier data available; no physicochemical properties reported .
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine C₁₈H₂₃NO 269.38 g/mol Benzyloxy-phenyl, isobutyl amine Used in research; no safety data .

Key Observations :

  • Steric Influence : Bulky substituents (e.g., trimethoxyphenyl in ) reduce molecular flexibility, which may affect binding interactions in catalytic or biological systems.
  • Solubility : Diisobutylamine’s slight water solubility contrasts with the likely lower solubility of the chlorothiophene derivative due to its aromatic halogenation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (5-Chlorothiophen-2-yl)methylamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a chlorinated thiophene precursor (e.g., 5-chlorothiophene-2-carbaldehyde) with 2-methylpropylamine under basic conditions. Solvents like ethanol or acetonitrile are used at 50–80°C to facilitate the reaction. Catalysts such as potassium carbonate may enhance substitution efficiency .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Purification via column chromatography is recommended to isolate the product from byproducts like unreacted amines or halogenated intermediates.

Q. How can the crystal structure of (5-Chlorothiophen-2-yl)methylamine be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and Mercury CSD 3.0 for visualization and packing analysis . Key parameters include bond lengths (e.g., C-Cl: ~1.72 Å) and dihedral angles between the thiophene and amine moieties.
  • Data Interpretation : Compare experimental results with computational models (e.g., DFT-optimized geometries) to validate accuracy.

Q. What safety protocols are critical when handling (5-Chlorothiophen-2-yl)methylamine?

  • Methodological Answer : Follow GHS hazard codes H302, H312, and H332 (acute toxicity via oral, dermal, and inhalation routes). Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid vapor exposure .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. For ¹H NMR, compare experimental shifts (e.g., δ 2.8–3.2 ppm for N-CH₂) with simulated spectra from tools like ACD/Labs or MestReNova. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Case Study : If aromatic protons in the thiophene ring show unexpected splitting, check for residual solvents or paramagnetic impurities.

Q. What strategies optimize the compound’s bioactivity in serotonin receptor studies?

  • Methodological Answer : Modify substituents to enhance binding to 5-HT2A/2C receptors. For example:

  • Introduce electron-withdrawing groups (e.g., -CF₃) to increase affinity via π-π stacking .
  • Adjust the alkyl chain length to improve blood-brain barrier penetration.
    • Experimental Validation : Use radioligand binding assays (e.g., with [³H]ketanserin) and functional assays (e.g., calcium flux in HEK293 cells) to quantify potency .

Q. How can low synthetic yields due to byproduct formation be mitigated?

  • Methodological Answer : Byproducts often arise from over-alkylation or oxidation. Strategies include:

  • Temperature Control : Maintain ≤80°C to prevent decomposition.
  • Catalyst Optimization : Use Pd/C for selective hydrogenation of intermediates .
  • Workflow : Track reaction kinetics via in-situ FTIR to identify optimal quenching times.

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